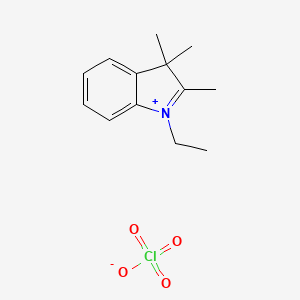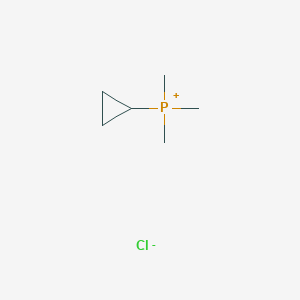
Cyclopropyl(trimethyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(trimethyl)phosphanium chloride is an organophosphorus compound characterized by the presence of a cyclopropyl group attached to a trimethylphosphanium moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl(trimethyl)phosphanium chloride can be synthesized through the reaction of cyclopropylphosphine with methyl chloride under controlled conditions. The reaction typically involves the use of a suitable solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(trimethyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Cyclopropyl(trimethyl)phosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(trimethyl)phosphanium chloride involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with transition metals, which are crucial in catalytic processes.
Comparison with Similar Compounds
Trimethylphosphine: Similar in structure but lacks the cyclopropyl group.
Cyclopropylphosphine: Similar in structure but lacks the trimethylphosphanium moiety.
Triphenylphosphine: Contains phenyl groups instead of cyclopropyl and trimethyl groups.
Uniqueness: Cyclopropyl(trimethyl)phosphanium chloride is unique due to the presence of both cyclopropyl and trimethyl groups, which impart distinct reactivity and stability compared to other phosphines.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
CAS No. |
63051-11-6 |
|---|---|
Molecular Formula |
C6H14ClP |
Molecular Weight |
152.60 g/mol |
IUPAC Name |
cyclopropyl(trimethyl)phosphanium;chloride |
InChI |
InChI=1S/C6H14P.ClH/c1-7(2,3)6-4-5-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
AORYNLCUBMRXII-UHFFFAOYSA-M |
Canonical SMILES |
C[P+](C)(C)C1CC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-{2-[2-(2-methoxyethoxy)ethoxy]ethyl}-3-methylaniline](/img/structure/B14518249.png)
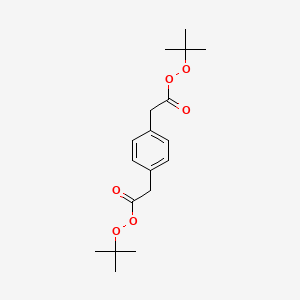
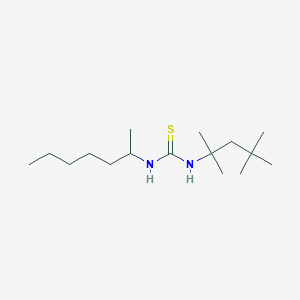
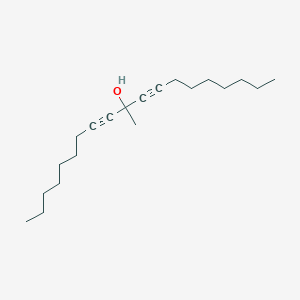
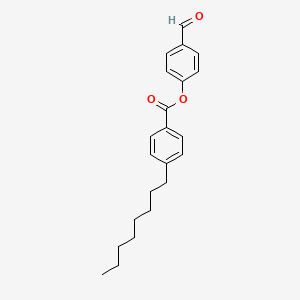
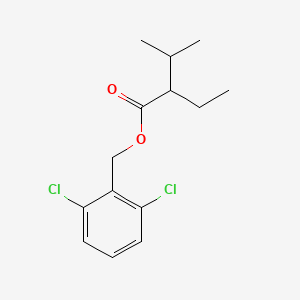
![2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate](/img/structure/B14518286.png)
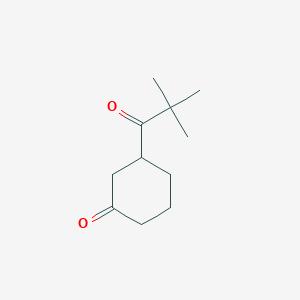
![N-[Cyano(2-nitrophenyl)methyl]-N-methylbenzamide](/img/structure/B14518294.png)
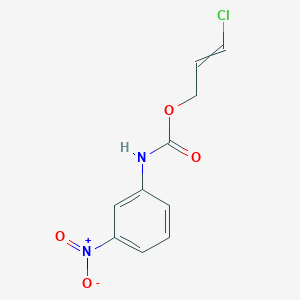
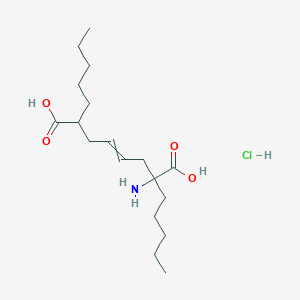
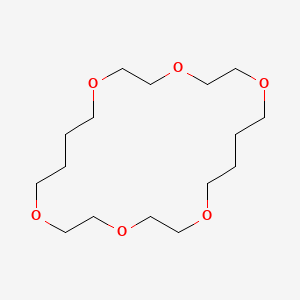
![Iodo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14518321.png)
